Cas no 154124-65-9 (2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile)
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-(4-methyl-1-piperazinyl)-3,5-Pyridinedicarbonitrile
- 2-AMINO-6-(4-METHYLPIPERAZINO)-3,5-PYRIDINEDICARBONITRILE
- 2-amino-6-(4-methylpiperazin-1-yl)pyridine-3,5-dicarbonitrile
- 154124-65-9
- AKOS005097528
- MFCD00243975
- 6H-952
- 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile
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- MDL: MFCD00243975
- Inchi: 1S/C12H14N6/c1-17-2-4-18(5-3-17)12-10(8-14)6-9(7-13)11(15)16-12/h6H,2-5H2,1H3,(H2,15,16)
- InChI Key: GSIDDXJEFGHYOX-UHFFFAOYSA-N
- SMILES: N1(C2C(C#N)=CC(C#N)=C(N)N=2)CCN(C)CC1
Computed Properties
- Exact Mass: 242.12799447g/mol
- Monoisotopic Mass: 242.12799447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 93Ų
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A157610-25mg |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile |
154124-65-9 | 25mg |
$ 230.00 | 2022-05-31 | ||
| TRC | A157610-50mg |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile |
154124-65-9 | 50mg |
$ 380.00 | 2022-05-31 | ||
| Matrix Scientific | 166070-500mg |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile |
154124-65-9 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 166070-1g |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile |
154124-65-9 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 166070-5g |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile |
154124-65-9 | 5g |
$7343.00 | 2023-09-07 | ||
| abcr | AB300463-500 mg |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile; . |
154124-65-9 | 500mg |
€678.60 | 2023-04-26 | ||
| abcr | AB300463-1 g |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile; . |
154124-65-9 | 1g |
€1312.80 | 2023-04-26 | ||
| abcr | AB300463-500mg |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile; . |
154124-65-9 | 500mg |
€678.60 | 2025-04-20 | ||
| abcr | AB300463-1g |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile; . |
154124-65-9 | 1g |
€1312.80 | 2025-04-20 | ||
| Ambeed | A924928-1g |
2-Amino-6-(4-methylpiperazin-1-yl)pyridine-3,5-dicarbonitrile |
154124-65-9 | 90% | 1g |
$611.0 | 2024-08-03 |
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile Suppliers
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile
Comprehensive Overview of 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile (CAS No. 154124-65-9)
2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile, with the CAS number 154124-65-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyridine derivative family, characterized by its unique structural features, including a pyridine core, amino group, and methylpiperazine moiety. Its molecular formula is C12H13N7, and it exhibits promising properties for applications in drug discovery and development.
Researchers and industry professionals often search for "2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile uses" or "CAS 154124-65-9 applications," reflecting the growing interest in its potential. Recent studies highlight its role as a kinase inhibitor scaffold, making it relevant in oncology and autoimmune disease research. The compound's ability to modulate protein-protein interactions has also sparked curiosity in the context of targeted therapy and precision medicine.
The synthesis of 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile involves multi-step organic reactions, including nucleophilic substitution and cyanation processes. Its high purity and stability under standard conditions make it suitable for laboratory-scale experiments and industrial applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its identity and quality.
In the context of green chemistry, researchers are exploring sustainable synthesis routes for this compound to minimize environmental impact. Questions like "How to optimize the yield of 154124-65-9?" or "eco-friendly synthesis of pyridinedicarbonitrile derivatives" are trending in academic forums. These discussions align with the global push toward sustainable pharmaceutical manufacturing.
From a commercial perspective, 2-Amino-6-(4-methylpiperazino)-3,5-pyridinedicarbonitrile is available through specialized chemical suppliers. Buyers often inquire about "bulk pricing for CAS 154124-65-9" or "custom synthesis services," indicating its demand in both research and production settings. Proper storage recommendations include keeping the compound in a cool, dry place away from light to maintain its integrity.
Future research directions for this compound may focus on its structure-activity relationships (SAR) and derivatives for enhanced bioactivity. The integration of computational chemistry tools, such as molecular docking, could accelerate its development as a lead compound. As the scientific community continues to explore its potential, 154124-65-9 remains a molecule of interest for innovative therapeutic solutions.
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